molecular formula C7H8N4OS B12937899 9-(2-Hydroxyethyl)-3H-purine-6(9H)-thione CAS No. 1670-68-4

9-(2-Hydroxyethyl)-3H-purine-6(9H)-thione

Cat. No.: B12937899
CAS No.: 1670-68-4
M. Wt: 196.23 g/mol
InChI Key: WLHQEGXWJYFPQL-UHFFFAOYSA-N
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Description

9-(2-Hydroxyethyl)-3H-purine-6(9H)-thione is a compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Hydroxyethyl)-3H-purine-6(9H)-thione typically involves the reaction of purine derivatives with hydroxyethylating agents. One common method is the alkylation of 6-thiopurine with 2-bromoethanol under basic conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol, with a base like potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

9-(2-Hydroxyethyl)-3H-purine-6(9H)-thione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the thione group, potentially converting it to a thiol or other sulfur-containing functionalities.

    Substitution: The hydroxyethyl group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of thiols or other reduced sulfur compounds.

    Substitution: Formation of new derivatives with different functional groups replacing the hydroxyethyl group.

Scientific Research Applications

9-(2-Hydroxyethyl)-3H-purine-6(9H)-thione has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of materials with specific chemical properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 9-(2-Hydroxyethyl)-3H-purine-6(9H)-thione involves its interaction with molecular targets such as enzymes and nucleic acids. The hydroxyethyl group can enhance its binding affinity to these targets, potentially inhibiting or modulating their activity. The thione group can participate in redox reactions, influencing the compound’s biological activity and stability.

Comparison with Similar Compounds

Similar Compounds

    6-Thiopurine: A closely related compound with similar structural features but lacking the hydroxyethyl group.

    9-(2-Hydroxyethyl)-adenine: Another purine derivative with a hydroxyethyl group but differing in the position of the functional groups.

Uniqueness

9-(2-Hydroxyethyl)-3H-purine-6(9H)-thione is unique due to the presence of both the hydroxyethyl and thione groups, which confer distinct chemical and biological properties

Properties

CAS No.

1670-68-4

Molecular Formula

C7H8N4OS

Molecular Weight

196.23 g/mol

IUPAC Name

9-(2-hydroxyethyl)-3H-purine-6-thione

InChI

InChI=1S/C7H8N4OS/c12-2-1-11-4-10-5-6(11)8-3-9-7(5)13/h3-4,12H,1-2H2,(H,8,9,13)

InChI Key

WLHQEGXWJYFPQL-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=S)C2=C(N1)N(C=N2)CCO

Origin of Product

United States

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